4-hydroxy-2-(4-hydroxyphenyl)-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide
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Overview
Description
4-HYDROXY-2-(4-HYDROXYPHENYL)-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-2-(4-HYDROXYPHENYL)-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxyl and Methoxy Groups: Hydroxyl and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Amide Formation: The amide groups are formed through the reaction of the corresponding amines with carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methoxybenzophenone: Shares similar functional groups but lacks the cyclohexane core.
N,N-Bis(2-methoxyphenyl)formamide: Similar amide structure but different core structure.
4-Hydroxy-4-methyl-2-pentanone: Similar hydroxyl and carbonyl groups but different overall structure.
Uniqueness
What sets 4-HYDROXY-2-(4-HYDROXYPHENYL)-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE apart is its combination of a cyclohexane core with multiple functional groups, providing a unique scaffold for further chemical modifications and applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C29H30N2O7 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-hydroxy-2-(4-hydroxyphenyl)-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H30N2O7/c1-29(36)16-21(33)25(27(34)30-19-8-4-6-10-22(19)37-2)24(17-12-14-18(32)15-13-17)26(29)28(35)31-20-9-5-7-11-23(20)38-3/h4-15,24-26,32,36H,16H2,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
HRSWADFWTNGBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)O)C(=O)NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
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